molecular formula C27H23NO3S B11957346 5-Methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[7.6.1.02,8.010,15]hexadeca-3,6,10,12,14-pentaene CAS No. 20629-08-7

5-Methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[7.6.1.02,8.010,15]hexadeca-3,6,10,12,14-pentaene

Cat. No.: B11957346
CAS No.: 20629-08-7
M. Wt: 441.5 g/mol
InChI Key: JCJLLGZXKLBHJZ-UHFFFAOYSA-N
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Description

5-Methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[76102,8010,15]hexadeca-3,6,10,12,14-pentaene is a complex organic compound with a unique tetracyclic structure It is characterized by the presence of a methylsulfonyl group, two phenyl groups, and an oxa-aza tetracyclic framework

Preparation Methods

The synthesis of 5-Methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[7.6.1.02,8.010,15]hexadeca-3,6,10,12,14-pentaene involves multiple steps. One common method includes the condensation of methanesulfonamide with glyoxal in an aqueous sulfuric acid medium. This reaction yields a mixture of products, which can be further purified to obtain the desired compound . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

5-Methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[7.6.1.02,8.010,15]hexadeca-3,6,10,12,14-pentaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[7.6.1.02,8.010,15]hexadeca-3,6,10,12,14-pentaene involves its interaction with molecular targets through its functional groups. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the phenyl groups can engage in π-π stacking interactions. These interactions can influence the compound’s biological activity and its ability to interact with specific molecular pathways.

Comparison with Similar Compounds

Similar compounds include other oxa-aza tetracyclic structures, such as:

5-Methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[7.6.1.02,8.010,15]hexadeca-3,6,10,12,14-pentaene stands out due to its unique combination of functional groups and its potential for diverse applications.

Properties

CAS No.

20629-08-7

Molecular Formula

C27H23NO3S

Molecular Weight

441.5 g/mol

IUPAC Name

5-methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[7.6.1.02,8.010,15]hexadeca-3,6,10,12,14-pentaene

InChI

InChI=1S/C27H23NO3S/c1-32(29,30)28-18-16-24-25(17-19-28)27(21-12-6-3-7-13-21)23-15-9-8-14-22(23)26(24,31-27)20-10-4-2-5-11-20/h2-19,24-25H,1H3

InChI Key

JCJLLGZXKLBHJZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C=CC2C(C=C1)C3(C4=CC=CC=C4C2(O3)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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